11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
Brand Name: Vulcanchem
CAS No.: 55023-36-4
VCID: VC16395550
InChI: InChI=1S/C11H10N4S/c1-5-3-6(2)15-11-7(5)8-9(16-11)10(12)14-4-13-8/h3-4H,1-2H3,(H2,12,13,14)
SMILES:
Molecular Formula: C11H10N4S
Molecular Weight: 230.29 g/mol

11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine

CAS No.: 55023-36-4

Cat. No.: VC16395550

Molecular Formula: C11H10N4S

Molecular Weight: 230.29 g/mol

* For research use only. Not for human or veterinary use.

11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine - 55023-36-4

Specification

CAS No. 55023-36-4
Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
IUPAC Name 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
Standard InChI InChI=1S/C11H10N4S/c1-5-3-6(2)15-11-7(5)8-9(16-11)10(12)14-4-13-8/h3-4H,1-2H3,(H2,12,13,14)
Standard InChI Key JZSWBZHJDCDLHK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N)C

Introduction

The compound 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine is a complex organic molecule featuring a unique tricyclic structure with multiple heteroatoms, including nitrogen and sulfur. This compound belongs to a class of triazatricyclo compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of such complex organic compounds typically involves multi-step organic synthesis techniques. These methods often include reactions that form the triazatricyclo core and subsequent modifications to introduce functional groups like the amine group.

Synthesis StepsDescription
1. Core FormationFormation of the triazatricyclo framework through condensation reactions or cyclization processes.
2. FunctionalizationIntroduction of the amine group at the 6-position, which may involve nucleophilic substitution or reduction reactions.

Related Compounds and Their Activities

Related compounds in the triazatricyclo class have shown diverse biological activities, including antibacterial and antitubercular properties, as observed in thiazolo[3,2-b]-1,2,4-triazinone derivatives . These compounds often serve as models for designing new therapeutic agents.

Compound NameMolecular FormulaKey Features
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid DerivativesVariedExhibits antibacterial and antitubercular activities .
11,13-Dimethyl-12-(prop-2-en-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-amineC14H14N4SFeatures a propenyl group, potentially influencing its reactivity .

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